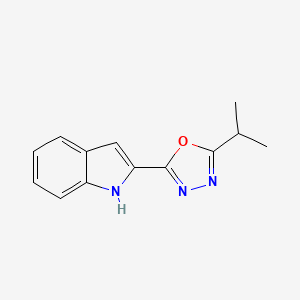
2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of novel heterocyclic systems, such as 5-(1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2 (1H)-thiones, has been facilitated using compounds structurally similar to "(5-isopropyl-1,3,4-oxadiazol-2-yl)methanol".Molecular Structure Analysis
The molecular formula of “(5-isopropyl-1,3,4-oxadiazol-2-yl)methanol” is C6 H10 N2 O2 . The InChI key is RXTQZBAFYARQJE-UHFFFAOYSA-N .Chemical Reactions Analysis
The study of the photochemical behavior of 1,2,4-oxadiazole derivatives, including compounds similar to “(5-isopropyl-1,3,4-oxadiazol-2-yl)methanol”, has shown that irradiation can lead to ring photoisomerization and the formation of open chain compounds.Physical And Chemical Properties Analysis
“(5-isopropyl-1,3,4-oxadiazol-2-yl)methanol” is a liquid at room temperature . The molecular weight is 142.16 .Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Potential
The synthesis of hybrid molecules combining indole, quinoline, and oxadiazole pharmacophores has shown significant potential in cancer drug development. These compounds have demonstrated in vitro cytotoxic potential in breast adenocarcinoma cell lines, with some showing low IC50 values and high selectivity indices. The ability of these hybrids to disrupt microtubule formation and induce G2/M phase cell cycle arrest highlights their potential as tubulin inhibitors, offering a strategic approach to combat various types of malignancies (Kamath, Sunil, & Ajees, 2016).
Functionalization and Synthetic Versatility
A novel synthetic approach has been developed for the preparation of functional derivatives of 3-(1,3,4-oxadiazol-2-yl)-1H-indoles, demonstrating the versatility of this heterocyclic system. This approach allows for the synthesis of compounds with a wide range of substituents, showcasing the potential for creating diverse molecules for various scientific applications (Alyab’ev, Kravchenko, & Ivashchenko, 2009).
Antimicrobial and Anti-inflammatory Activities
The synthesis of 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles has shown promising results in anti-inflammatory and anti-proliferative activities. These compounds have demonstrated significant activity against human cancer cell lines and inflammation, establishing a correlation between structure and activity relationships (Rapolu et al., 2013).
Novel Hybrid Molecules with Urease Inhibitory Potential
The synthesis of novel indole-based hybrid molecules containing oxadiazole scaffolds and N-(substituted-phenyl)butanamides has revealed potent inhibitors of the urease enzyme. These compounds have shown competitive inhibition with low Ki values and have been evaluated for their in vitro inhibitory potential, indicating their value as therapeutic agents in drug design programs (Nazir et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(1H-indol-2-yl)-5-propan-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-8(2)12-15-16-13(17-12)11-7-9-5-3-4-6-10(9)14-11/h3-8,14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFGDSCHYYTNPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2372133.png)
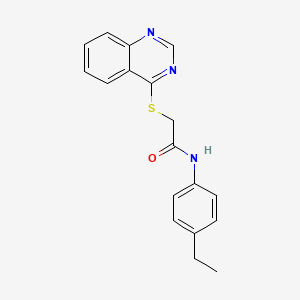
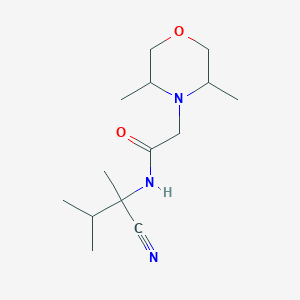
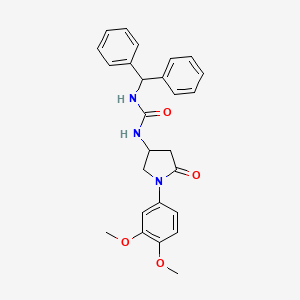
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2372138.png)

![5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2372143.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2372144.png)
![6,6-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2372145.png)
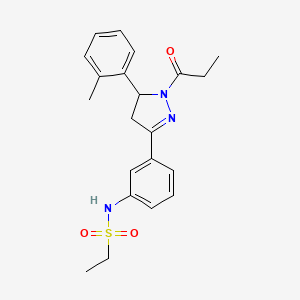
![(Z)-2-Cyano-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B2372150.png)
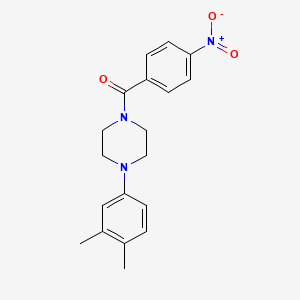
![N-butyl-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2372154.png)
![3-((5-((1-phenylethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2372155.png)